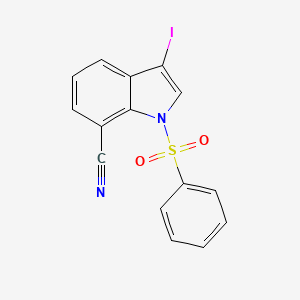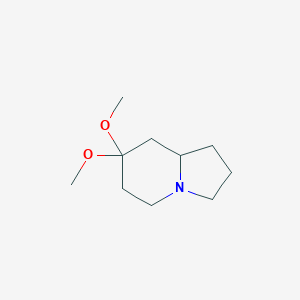
2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide is a complex organic compound that belongs to the class of dihydropyrimidinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide typically involves multicomponent reactions. One common method is the Biginelli reaction, which is a one-pot condensation of an aldehyde, a β-ketoester, and urea under acidic conditions . This reaction can be catalyzed by various Lewis acids, such as hafnium triflate, and can be performed under solvent-free conditions to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally benign. This method uses oxalic acid as a catalyst and can produce high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidinones, hydrazine derivatives, and other functionalized organic compounds .
Wissenschaftliche Forschungsanwendungen
2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of antiviral, antibacterial, and anticancer agents due to its ability to interact with various biological targets
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one derivatives: These compounds share a similar core structure and exhibit diverse biological activities, including antioxidant, antiviral, and anticancer properties.
2-Sulfanyl-6-methyl-1,4-dihydropyrimidines: These derivatives have been found to be active against parasitic infections and exhibit unique biological activities.
Uniqueness
2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions and form diverse products further enhances its versatility in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
18149-58-1 |
|---|---|
Molekularformel |
C7H9N5O3 |
Molekulargewicht |
211.18 g/mol |
IUPAC-Name |
[(E)-2-(2,4-dioxopyrimidin-1-yl)ethylideneamino]urea |
InChI |
InChI=1S/C7H9N5O3/c8-6(14)11-9-2-4-12-3-1-5(13)10-7(12)15/h1-3H,4H2,(H3,8,11,14)(H,10,13,15)/b9-2+ |
InChI-Schlüssel |
OAZALRMIEIIPFH-XNWCZRBMSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)C/C=N/NC(=O)N |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)CC=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)







![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)



![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)

